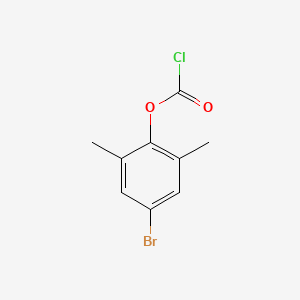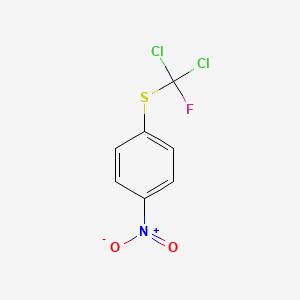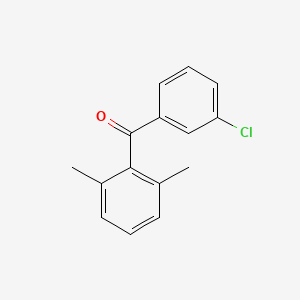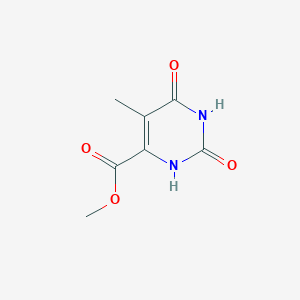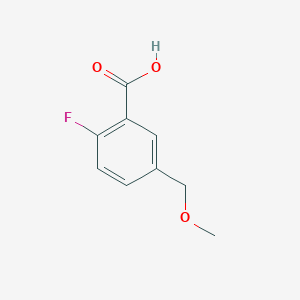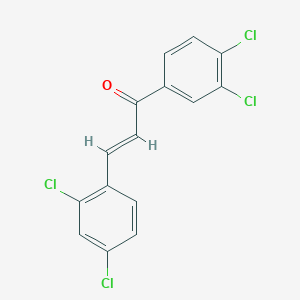
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, also known as 3,4-dichloro-2-propenyl-2,4-dichlorophenyl ketone (DPDK), is a widely studied organic compound with a variety of applications in scientific research. It is a powerful, yet selective, inhibitor of enzymes, and has been used in the study of several biochemical processes, including cancer and inflammation. DPDK has also been used in the development of new drugs and therapeutic agents.
Applications De Recherche Scientifique
DPDK has been used in a variety of scientific research applications. It has been used in the study of cancer and inflammation, and as a tool to study the mechanisms of action of various drugs and therapeutic agents. DPDK has also been used in the development of new drugs, including those targeting cancer and inflammation. In addition, DPDK has been used in the study of enzyme inhibition, and has been shown to be a potent and selective inhibitor of several enzymes.
Mécanisme D'action
The mechanism of action of DPDK is not fully understood. However, it is believed that DPDK binds to the active site of enzymes, blocking their activity. This inhibits the enzyme’s ability to catalyze the reaction, resulting in the inhibition of the biochemical process.
Biochemical and Physiological Effects
DPDK has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). Inhibition of these enzymes results in the inhibition of the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of inflammation and other diseases. In addition, DPDK has been shown to inhibit the activity of several cancer-related proteins, such as Akt, mTOR, and STAT3, which are involved in the progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DPDK has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of several enzymes, making it a useful tool in the study of biochemical processes. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, DPDK is not suitable for in vivo experiments due to its toxicity.
Orientations Futures
There are several potential future directions for the use of DPDK. One potential direction is the development of more selective inhibitors of enzymes, which could be used to study specific biochemical pathways. In addition, DPDK could be used to develop new drugs and therapeutic agents for the treatment of cancer and inflammation. Finally, DPDK could be used in the study of other diseases, such as Alzheimer’s and Parkinson’s, as it has been shown to inhibit the activity of several proteins involved in these diseases.
Méthodes De Synthèse
DPDK is synthesized in a two-step process. The first step involves the reaction of 2,4-dichlorophenylacetic acid with (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-onephenylacetic acid, in the presence of a base, to form the intermediate (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-onephenylacetic acid ethyl ester. This intermediate is then reacted with ethyl chloroformate to form the final product, DPDK. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4O/c16-11-4-1-9(13(18)8-11)3-6-15(20)10-2-5-12(17)14(19)7-10/h1-8H/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCWBCIPYMWDBG-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)
![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)
